![molecular formula C38H40N10 B14009274 N,N,N',N'-tetrakis[(1-methylbenzimidazol-2-yl)methyl]ethane-1,2-diamine CAS No. 81624-53-5](/img/structure/B14009274.png)
N,N,N',N'-tetrakis[(1-methylbenzimidazol-2-yl)methyl]ethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Ethanediamine,N1,N1,N2,N2-tetrakis[(1-methyl-1H-benzimidazol-2-yl)methyl]- is a complex organic compound known for its unique structure and properties This compound features a central ethylenediamine core with four benzimidazole groups attached via methylene bridges
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-ethanediamine,N1,N1,N2,N2-tetrakis[(1-methyl-1H-benzimidazol-2-yl)methyl]- typically involves the following steps:
Starting Materials: The synthesis begins with ethylenediamine and 1-methyl-1H-benzimidazole.
Formation of Intermediates: The benzimidazole groups are first functionalized with a suitable leaving group, such as a halide (e.g., chloromethyl benzimidazole).
Nucleophilic Substitution: The functionalized benzimidazole is then reacted with ethylenediamine under nucleophilic substitution conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Ethanediamine,N1,N1,N2,N2-tetrakis[(1-methyl-1H-benzimidazol-2-yl)methyl]- can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions, potentially leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the benzimidazole groups or the ethylenediamine core.
Substitution: The benzimidazole groups can participate in substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized benzimidazole derivatives, while reduction could produce reduced forms of the compound.
Applications De Recherche Scientifique
1,2-Ethanediamine,N1,N1,N2,N2-tetrakis[(1-methyl-1H-benzimidazol-2-yl)methyl]- has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metal ions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological molecules.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 1,2-ethanediamine,N1,N1,N2,N2-tetrakis[(1-methyl-1H-benzimidazol-2-yl)methyl]- involves its interaction with various molecular targets:
Molecular Targets: The compound can bind to metal ions, proteins, and nucleic acids, affecting their function.
Pathways Involved: It may interfere with cellular processes such as DNA replication, protein synthesis, or enzymatic activity, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethylenediamine, N,N,N’,N’-tetramethyl-: A simpler analog with four methyl groups instead of benzimidazole groups.
1,2-Bis(dimethylamino)ethane: Another related compound with dimethylamino groups.
Uniqueness
1,2-Ethanediamine,N1,N1,N2,N2-tetrakis[(1-methyl-1H-benzimidazol-2-yl)methyl]- is unique due to the presence of benzimidazole groups, which confer distinct chemical and biological properties compared to simpler analogs
Propriétés
Numéro CAS |
81624-53-5 |
|---|---|
Formule moléculaire |
C38H40N10 |
Poids moléculaire |
636.8 g/mol |
Nom IUPAC |
N,N,N',N'-tetrakis[(1-methylbenzimidazol-2-yl)methyl]ethane-1,2-diamine |
InChI |
InChI=1S/C38H40N10/c1-43-31-17-9-5-13-27(31)39-35(43)23-47(24-36-40-28-14-6-10-18-32(28)44(36)2)21-22-48(25-37-41-29-15-7-11-19-33(29)45(37)3)26-38-42-30-16-8-12-20-34(30)46(38)4/h5-20H,21-26H2,1-4H3 |
Clé InChI |
LZYCQMATHABWFM-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=CC=CC=C2N=C1CN(CCN(CC3=NC4=CC=CC=C4N3C)CC5=NC6=CC=CC=C6N5C)CC7=NC8=CC=CC=C8N7C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


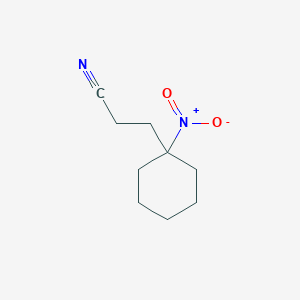
![(1R,3R,4R,5S)-2-Tert-butoxycarbonyl-5-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B14009200.png)
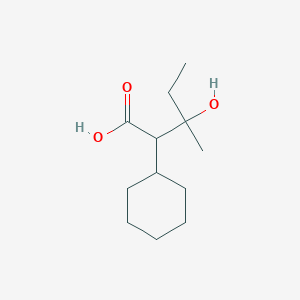
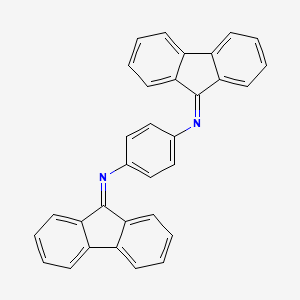
![2-[2-Benzyloxycarbonylamino-3-(4-hydroxy-phenyl)-propanoylamino]-3-hydroxy-butyric acid](/img/structure/B14009226.png)

![Oxydiethane-2,1-diyl bis[(3-chlorophenyl)carbamate]](/img/structure/B14009232.png)
![n-[(2,4,6-Trichlorophenoxy)methyl]cyclohexanamine](/img/structure/B14009235.png)
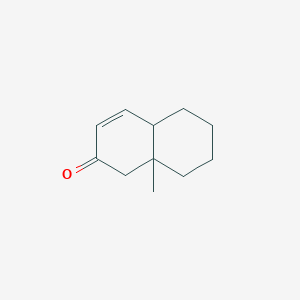


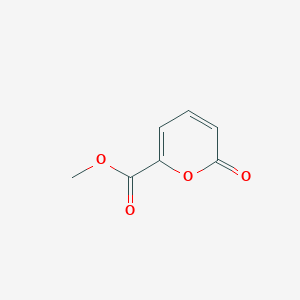
![[[2-Bromo-1-(4-nitrophenyl)ethylidene]amino]urea](/img/structure/B14009252.png)
![9-([1,1'-Biphenyl]-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole](/img/structure/B14009257.png)
